Acetic acid;pyridin-2-amine Acetic acid;pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 104613-71-0
VCID: VC19206619
InChI: InChI=1S/C5H6N2.C2H4O2/c6-5-3-1-2-4-7-5;1-2(3)4/h1-4H,(H2,6,7);1H3,(H,3,4)
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

Acetic acid;pyridin-2-amine

CAS No.: 104613-71-0

Cat. No.: VC19206619

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;pyridin-2-amine - 104613-71-0

Specification

CAS No. 104613-71-0
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name acetic acid;pyridin-2-amine
Standard InChI InChI=1S/C5H6N2.C2H4O2/c6-5-3-1-2-4-7-5;1-2(3)4/h1-4H,(H2,6,7);1H3,(H,3,4)
Standard InChI Key MCVTVNMOCXKZGD-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C1=CC=NC(=C1)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a pyridine ring substituted at the 2-position with an amino group, which is further connected to a carboxylic acid moiety via a methylene bridge. Its IUPAC name, 2-amino-2-(pyridin-2-yl)acetic acid, reflects this arrangement (Figure 1). The molecular formula is C₇H₈N₂O₂, with a molar mass of 152.15 g/mol .

Table 1: Key Structural and Nomenclature Data

PropertyValue/Description
IUPAC Name2-Amino-2-(pyridin-2-yl)acetic acid
SynonymsN-(2-Pyridyl)glycine; 2-Pyridin-2-yl-DL-glycine
Molecular FormulaC₇H₈N₂O₂
Molar Mass152.15 g/mol
CAS Registry Number62451-88-1
SMILESC1=CC=NC(=C1)C(C(=O)O)N

Tautomerism and Conformational Dynamics

Unlike 2-hydroxypyridine, which exhibits significant tautomerism between enol and keto forms, the pyridinylamino group in this compound stabilizes the amino acid structure without notable tautomeric shifts . Computational studies suggest minor conformational flexibility around the methylene bridge, influenced by hydrogen bonding between the amino and carboxylate groups .

Synthesis and Preparation Methods

Hydrolysis of Ethyl 2-Pyridylacetate

A common route involves alkaline hydrolysis of ethyl 2-pyridylacetate using potassium hydroxide (KOH) in ethanol/water (50°C, 0.5 hours), yielding the carboxylic acid with near-quantitative efficiency . The reaction mechanism proceeds via nucleophilic acyl substitution:
Ethyl 2-pyridylacetate+KOH2-Pyridylacetic acid+EtOH\text{Ethyl 2-pyridylacetate} + \text{KOH} \rightarrow \text{2-Pyridylacetic acid} + \text{EtOH}

Table 2: Synthetic Conditions and Yields

MethodReagents/ConditionsYield (%)Purity (%)
Ester hydrolysis KOH, EtOH/H₂O, 50°C, 0.5 h100>99
Condensation 2-Aminopyridine, glyoxylic acid, HCl85–9295–98

Condensation with Glyoxylic Acid

Alternative approaches utilize acid-catalyzed condensation of 2-aminopyridine and glyoxylic acid under mild conditions (e.g., HCl, methanol, 20°C) . This method avoids harsh reagents and produces high-purity product suitable for peptide synthesis.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar solvents (water, methanol, ethanol) but poorly soluble in nonpolar media (hexane, chloroform). Aqueous solubility decreases at acidic pH due to protonation of the carboxylate group (pKa₁ ≈ 2.5). The pyridinylamino group exhibits a pKa₂ ≈ 6.7, enabling zwitterionic behavior in neutral solutions .

Table 3: Physicochemical Parameters

PropertyValue
Melting Point158–160°C (decomposes)
logP (Octanol-Water)-0.45 (calculated)
Aqueous Solubility12.8 mg/mL (25°C, pH 7)
StabilityStable at RT; sensitive to oxidation

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with a mass loss corresponding to CO₂ release from decarboxylation . Differential scanning calorimetry (DSC) shows endothermic peaks at 158–160°C, consistent with melting.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, J = 4.8 Hz, 1H, Py-H), 7.72 (t, J = 7.6 Hz, 1H, Py-H), 7.28 (d, J = 7.8 Hz, 1H, Py-H), 7.20 (t, J = 6.2 Hz, 1H, Py-H), 4.12 (s, 2H, CH₂), 3.95 (br s, 2H, NH₂) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.4 (COOH), 158.2 (Py-C2), 148.1 (Py-C6), 137.5 (Py-C4), 122.3 (Py-C5), 121.9 (Py-C3), 54.8 (CH₂) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3431 cm⁻¹ (N-H stretch, amine)

  • 1732 cm⁻¹ (C=O stretch, carboxylic acid)

  • 1645 cm⁻¹ (C=N stretch, pyridine) .

UV-Vis Spectroscopy

In methanol, λₘₐₓ occurs at 270 nm (π→π* transition, pyridine ring) and 320 nm (n→π* transition, carboxylate) .

Biological Activity and Applications

Cytotoxicity

Preliminary studies report moderate cytotoxicity against HepG2 (IC₅₀ = 74.2 µM) and MDA-MB-231 (IC₅₀ = 27.1 µM) cell lines, though less potent than reference drugs like sorafenib . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.

Fluorescent Labeling

Comparative Analysis with Related Compounds

Table 4: Comparison with Pyridine Derivatives

CompoundKey DifferencesBioactivity
2-Aminopyridine Lacks carboxylate groupNeurotoxic (LD₅₀ = 200 mg/kg, rat)
4-Aminopyridine Amino group at pyridine C4Potassium channel blocker
N-(6-Amino-pyridin-2-yl)acetic acidAmino group at C6Higher cytotoxicity (IC₅₀ = 27 µM)

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